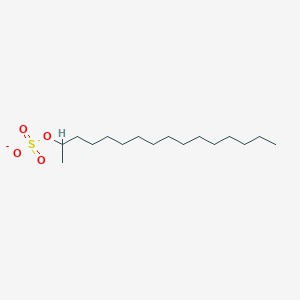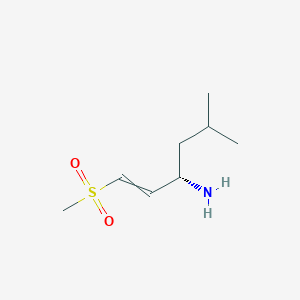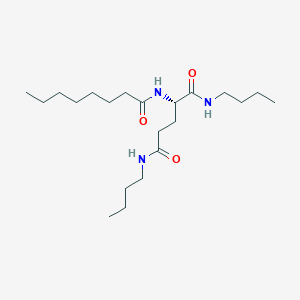
N~1~,N~5~-Dibutyl-N~2~-octanoyl-L-glutamamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~,N~5~-Dibutyl-N~2~-octanoyl-L-glutamamide is a chemical compound with the molecular formula C21H41N3O3 It is a derivative of L-glutamic acid, where the amide groups are substituted with dibutyl and octanoyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~5~-Dibutyl-N~2~-octanoyl-L-glutamamide typically involves the following steps:
Protection of the carboxyl group: The carboxyl group of L-glutamic acid is protected using a suitable protecting group to prevent unwanted reactions.
Amidation: The protected L-glutamic acid is reacted with dibutylamine and octanoyl chloride in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired amide bonds.
Deprotection: The protecting group is removed to yield the final product, N1,N~5~-Dibutyl-N~2~-octanoyl-L-glutamamide.
Industrial Production Methods
Industrial production of N1,N~5~-Dibutyl-N~2~-octanoyl-L-glutamamide follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
N~1~,N~5~-Dibutyl-N~2~-octanoyl-L-glutamamide can undergo various chemical reactions, including:
Hydrolysis: The amide bonds can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and amines.
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Substitution: The dibutyl and octanoyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~).
Substitution: Nucleophiles such as amines or alcohols in the presence of a suitable catalyst.
Major Products Formed
Hydrolysis: L-glutamic acid, dibutylamine, and octanoic acid.
Oxidation: Corresponding oxidized derivatives of the compound.
Substitution: New amide or ester derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N~1~,N~5~-Dibutyl-N~2~-octanoyl-L-glutamamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential role in modulating biological pathways and as a probe for studying enzyme-substrate interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as an additive in various industrial processes.
Wirkmechanismus
The mechanism of action of N1,N~5~-Dibutyl-N~2~-octanoyl-L-glutamamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
N~1~,N~5~-Dibutyl-N~2~-octanoyl-L-glutamamide can be compared with other similar compounds, such as:
N~1~,N~5~-Dibutyl-N~2~-(2-ethylhexanoyl)-L-glutamamide: Similar structure but with a different acyl group, leading to variations in chemical properties and applications.
N~1~,N~5~-Dibutyl-N~2~-decanoyl-L-glutamamide: Another derivative with a longer acyl chain, affecting its solubility and reactivity.
The uniqueness of N1,N~5~-Dibutyl-N~2~-octanoyl-L-glutamamide lies in its specific combination of dibutyl and octanoyl groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
486455-66-7 |
|---|---|
Molekularformel |
C21H41N3O3 |
Molekulargewicht |
383.6 g/mol |
IUPAC-Name |
(2S)-N,N'-dibutyl-2-(octanoylamino)pentanediamide |
InChI |
InChI=1S/C21H41N3O3/c1-4-7-10-11-12-13-20(26)24-18(21(27)23-17-9-6-3)14-15-19(25)22-16-8-5-2/h18H,4-17H2,1-3H3,(H,22,25)(H,23,27)(H,24,26)/t18-/m0/s1 |
InChI-Schlüssel |
ROVCBBIYGALCJO-SFHVURJKSA-N |
Isomerische SMILES |
CCCCCCCC(=O)N[C@@H](CCC(=O)NCCCC)C(=O)NCCCC |
Kanonische SMILES |
CCCCCCCC(=O)NC(CCC(=O)NCCCC)C(=O)NCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


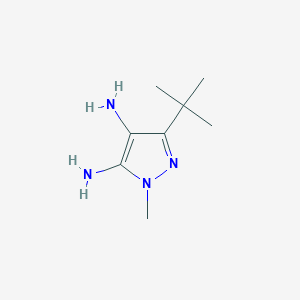
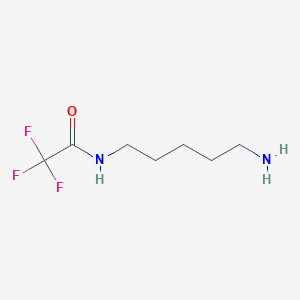
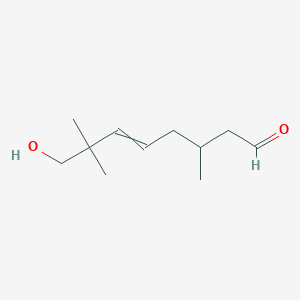
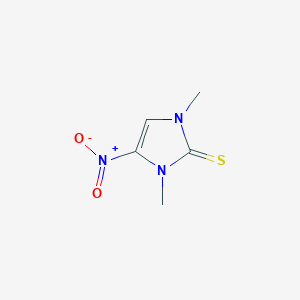
![2,4-Di-tert-butyl-6-[(3,5-dimethylanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12567261.png)

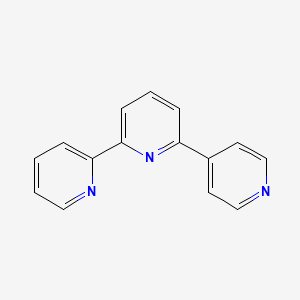
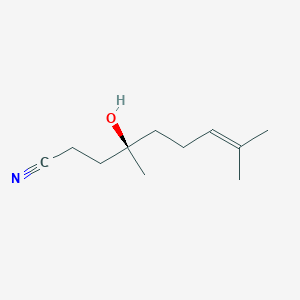
![3-[4-(Dimethylamino)anilino]-1-(4-hexylphenyl)prop-2-en-1-one](/img/structure/B12567280.png)


